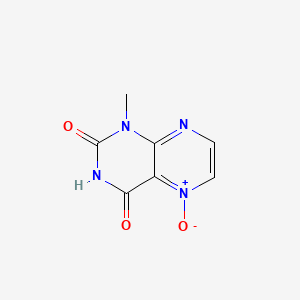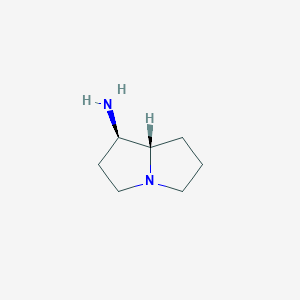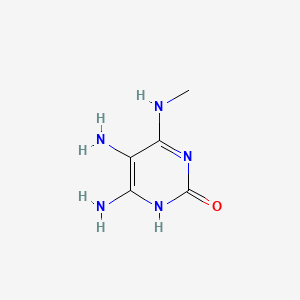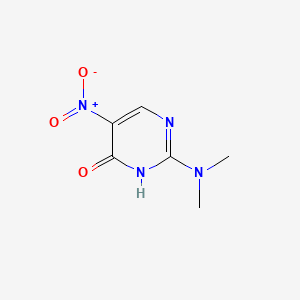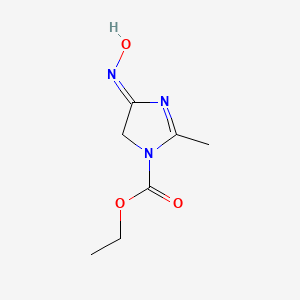
ALLOCHROSIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allochroside is a compound derived from the Acanthophyllum species . It is a non-specific stimulant of immunogenesis and is also used for erythrocyte hemolysis and automatic leukocyte numbering . Allochroside is a mixture of four glycosides, including acanthophylloside A, B, C, and D .
Molecular Structure Analysis
The molecular structure of Allochroside is complex, with it being a mixture of four glycosides . The molecular formulas for acanthophylloside B, C, and D are C86H136O48, C92H146O53, and C86H136O49 respectively .Physical And Chemical Properties Analysis
Allochroside is a solid powder that dissolves in water with stable foam, but practically not in alcohol and chloroform . It is stored at temperatures between 2-8°C .Relevant Papers The paper titled “The Genus Allochrusa: A Comprehensive Review of Botany, Traditional Uses, Phytochemistry, and Biological Activities” provides a comprehensive review of the Allochroside and its biological activities .
Applications De Recherche Scientifique
Collaborative Studies in Childhood Acute Lymphoblastic Leukemia : Research emphasizes the importance of collaborative studies in improving the understanding and treatment of acute lymphoblastic leukemia in children and adolescents. Advances in genomic analysis have led to improved treatment strategies for various subtypes of this leukemia (Pui et al., 2015).
Mitochondrial Genome Research : The mitochondrial genome (mtDNA) is essential in studying various diseases, aging, and chronic degenerative diseases. This research area spans clinical medicine, biochemistry, genetics, molecular cell biology, and more, highlighting the broad implications of mitochondrial studies (Crimi & Rigolio, 2008).
Soil Microbial Communities and Allelopathy : Studies on allelopathy, the chemical interaction between plants, highlight the role of soil microbial communities. These communities can significantly influence the concentration of allelopathic compounds and their effects on plant growth (Kaur et al., 2009).
Scientific Creativity : Scientific creativity is viewed as a form of constrained stochastic behavior, combining product, person, and process perspectives. This view supports modeling scientific creativity as a quasi-random combinatorial process (Simonton, 2003).
Chemical Master Equation in Cellular Systems : The chemical master equation is used to study cellular systems like viral replication and gene regulatory networks. A new approach for solving this equation involves a dynamical low-rank approximation, demonstrating the advancement in computational methods for studying complex biological systems (Jahnke & Huisinga, 2008).
Solvatochromism in Chemical and Biological Research : Solvatochromism is used to study local polarity in macrosystems and protein binding. This phenomenon involves complex interactions and dynamics, emphasizing the intricate nature of chemical-biological interactions (Marini et al., 2010).
Allelopathy in Weed Control : Allelopathy, the study of chemical interactions among plants and other organisms, is explored for its applications in weed and pest management. This research encompasses a range of disciplines and highlights the potential for developing new agricultural methods and products (Macias et al., 2007).
Genotyping with Low DNA Quantities : Research on genotyping methods using PCR with very low DNA quantities is vital for various applications, including forensic and ecological studies. The development of reliable genotyping procedures for such samples is crucial for accurate genetic analysis (Taberlet et al., 1996).
Real-time Quantitative PCR in Gene Quantification : Real-time quantitative PCR has become mainstream in experimental genomics. Its applications include measuring mRNA expression levels, DNA copy number, and viral titers, demonstrating its versatility in genetic analysis (Ginzinger, 2002).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of ALLOCHROSIDE involves the condensation of two molecules of 2,3-dihydroxybenzoic acid with one molecule of L-alanine. The reaction is catalyzed by a specific enzyme, which is not commercially available. Therefore, the synthesis of ALLOCHROSIDE requires the use of chemical synthesis techniques.", "Starting Materials": ["2,3-dihydroxybenzoic acid", "L-alanine", "coupling reagents (e.g. EDC, DCC)"], "Reaction": ["1. Activation of 2,3-dihydroxybenzoic acid with a coupling reagent (e.g. EDC, DCC)", "2. Addition of L-alanine to the activated 2,3-dihydroxybenzoic acid", "3. Removal of the protecting groups, if necessary", "4. Purification of the product by column chromatography or recrystallization"] } | |
Numéro CAS |
141489-39-6 |
Formule moléculaire |
C16H16N2O5S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



